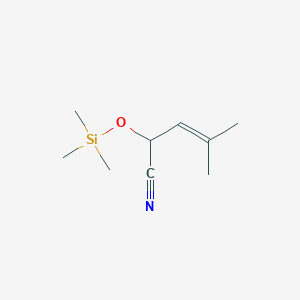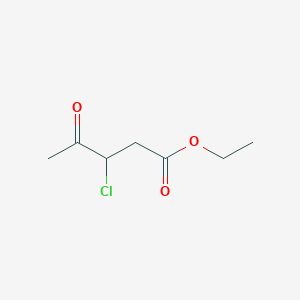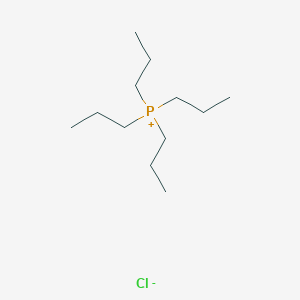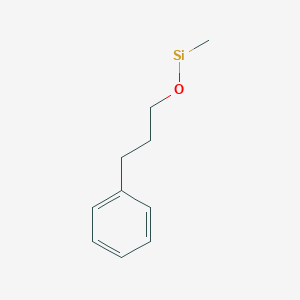![molecular formula C13H10BrNO4 B14608437 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 59194-99-9](/img/structure/B14608437.png)
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- is an organic compound with a complex structure that includes a bromine atom, a nitrophenyl group, and a furan ring
Preparation Methods
The synthesis of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method is the use of ammonium bromide and oxone as reagents. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- can be compared to other similar compounds, such as:
1-Propanone, 2-bromo-1-phenyl-: This compound lacks the nitrophenyl and furan groups, making it less complex and potentially less specific in its interactions.
2-Bromo-1-(4-methylphenyl)ethanone: This compound has a methyl group instead of a nitro group, which can significantly alter its reactivity and applications.
Properties
CAS No. |
59194-99-9 |
|---|---|
Molecular Formula |
C13H10BrNO4 |
Molecular Weight |
324.13 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H10BrNO4/c1-8(14)13(16)12-7-6-11(19-12)9-2-4-10(5-3-9)15(17)18/h2-8H,1H3 |
InChI Key |
HTZUPWKZCNPPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


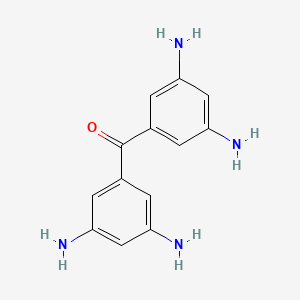
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

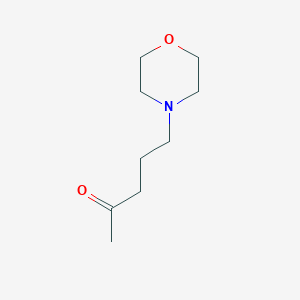

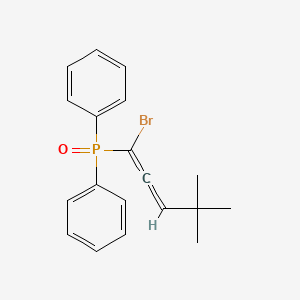
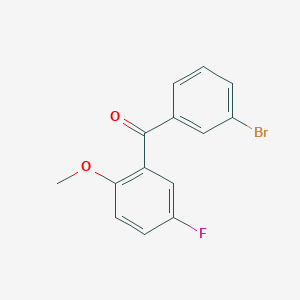
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
